ethyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate
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Description
“Ethyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate” is a chemical compound with the molecular formula C20H15NO6 . It is offered by Benchchem for research purposes.
Molecular Structure Analysis
The molecular structure of “Ethyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate” consists of 20 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The average mass is 365.336 Da and the monoisotopic mass is 365.089935 Da .Scientific Research Applications
Chemical Synthesis and Heterocyclic Compounds
Diverse Trifluoromethyl Heterocycles from a Single Precursor : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This demonstrates the utility of such intermediates in generating diverse chemical structures, which could relate to the versatility of compounds like ethyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate in chemical synthesis (Honey et al., 2012).
Functionalized Poly(ethylene glycol) Derivatives
New and Simple Synthetic Method for Carboxylic Acid Functionalized Poly(ethylene glycol) : The alkylation of methyl 4-hydroxybenzoate with α-methoxy-ω-methanesulfonylpoly(ethylene glycol) illustrates a method to prepare poly(ethylene glycol)oxybenzoic acids. This research points towards methods for functionalizing molecules with specific groups, offering potential routes for the modification or application of compounds like ethyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate in materials science or bioconjugation applications (Sedlák et al., 2008).
Antimicrobial and Antioxidant Activities
Synthesis of Lignan Conjugates via Cyclopropanation : This study describes the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their evaluation for antimicrobial and antioxidant activities. The research showcases the importance of synthesizing and studying novel compounds for their biological activities, suggesting a potential area of application for structurally complex molecules such as ethyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate in drug discovery or material science (Raghavendra et al., 2016).
Properties
IUPAC Name |
ethyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c1-2-24-20(23)13-3-5-14(6-4-13)27-18-12-26-17-11-15(25-10-9-21)7-8-16(17)19(18)22/h3-8,11-12H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVAQPGDNNDKDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.